molecular formula C9H16F2O3 B8379537 Ethyl 2,2-difluoro-3-hydroxy-5-methylhexanoate

Ethyl 2,2-difluoro-3-hydroxy-5-methylhexanoate

Cat. No. B8379537
M. Wt: 210.22 g/mol
InChI Key: QERAFIKMEVPTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-3-hydroxy-5-methylhexanoate is a useful research compound. Its molecular formula is C9H16F2O3 and its molecular weight is 210.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,2-difluoro-3-hydroxy-5-methylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-difluoro-3-hydroxy-5-methylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2,2-difluoro-3-hydroxy-5-methylhexanoate

Molecular Formula

C9H16F2O3

Molecular Weight

210.22 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-hydroxy-5-methylhexanoate

InChI

InChI=1S/C9H16F2O3/c1-4-14-8(13)9(10,11)7(12)5-6(2)3/h6-7,12H,4-5H2,1-3H3

InChI Key

QERAFIKMEVPTAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(CC(C)C)O)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 25.0 g of Intermediate 1 (Example 1), 20 g of ethanol and 200 g of benzene was added 0.15 g of p-toluenesulfonic acid monohydrate. With stirring in a nitrogen atmosphere, the mixture was heated for 20 hours while water of reaction was sequentially removed out of the system. After cooling, the reaction mixture was poured into a saturated sodium hydrogen carbonate aqueous solution and extracted with ethyl acetate. The ethyl acetate solution was washed, dried, and concentrated, obtaining 24.5 g (yield 85%) of crude ethyl 2,2-difluoro-3-hydroxy-5-methylhexanoate. This crude product had a sufficient purity as an intermediate and was ready for use in the subsequent step.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of 25.0 g of Intermediate 1 (Example 1), 20 g of ethanol and 200 g of benzene was added 0.15 g of p-toluenesulfonic acid monohydrate. With stirring in a nitrogen atmosphere, the mixture was heated for 20 hours while water of reaction was sequentially removed out of the system. After cooling, the reaction mixture was poured into a saturated sodium hydrogen carbonate aqueous solution and extracted with ethyl acetate. The ethyl acetate solution was washed, dried, and concentrated, obtaining 24.5 g (yield 85%) of crude ethyl 2,2-difluoro-3-hydroxy-5-methylhexanoate. This crude product had a sufficient purity as an intermediate and was ready for use in the subsequent step.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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